6-Cyanonicotinimidamide

Vasodepressor Potassium Channel Cardiovascular Research

6-Cyanonicotinimidamide (CAS 73631-23-9) is a high-value heterocyclic building block with a unique cyanoamidine structure, enabling precise modulation of biological targets. Validated by its 12-fold enhanced vasodepressor potency and established role in CCR5 antagonist and kinase inhibitor development, this compound is essential for reproducible cardiovascular and anti-inflammatory research. Choose high-purity 95+% material for consistent, high-impact outcomes.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B15232949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanonicotinimidamide
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=N)N)C#N
InChIInChI=1S/C7H6N4/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4H,(H3,9,10)
InChIKeyAWSVGMMHQOEWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanonicotinimidamide (N-Cyanopyridine-3-carboximidamide) for Procurement: A Precision Chemical Intermediate


6-Cyanonicotinimidamide (CAS 73631-23-9), also known as N'-Cyanopyridine-3-carboximidamide, is a heterocyclic building block with the molecular formula C₇H₆N₄ . It is characterized by a pyridine ring bearing a cyano group at the 6-position and an amidine functional group, rendering it a versatile intermediate in organic synthesis . Its unique structure, featuring both electron-withdrawing cyano and nucleophilic amidine moieties, enables selective transformations for the construction of nitrogen-rich heterocycles and pharmaceutical precursors .

6-Cyanonicotinimidamide: Why In-Class Nicotinamide Analogs Cannot Be Casually Substituted


Generic substitution among nicotinamide analogs is not feasible due to the profound impact of even subtle structural modifications on biological activity and chemical reactivity. For example, the replacement of the amide group in nicotinamide with a cyano group (as in 6-cyanonicotinamide) drastically alters its enzyme inhibition profile, shifting from a general cofactor to a specific inhibitor of 6-phosphogluconate dehydrogenase . Similarly, the introduction of a cyano group at the 6-position of the pyridine ring (as in 6-Cyanonicotinimidamide) is reported to create unique electronic and steric environments that can significantly modulate interactions with biological targets and influence synthetic pathways . These differences underscore the necessity of precise compound selection for reproducible research outcomes.

6-Cyanonicotinimidamide: A Quantitative Evidence Guide for Differentiated Procurement Decisions


Comparative Vasodepressor Potency: N-Cyano-3-pyridinecarboximidamide vs. Nicotinamide

In a study of vasodepressor activity in pithed rats, N-cyano-3-pyridinecarboximidamide demonstrated significantly greater potency than the parent compound nicotinamide [1]. The specific ED50 values for decreasing diastolic blood pressure highlight the enhanced activity conferred by the cyanoamidine moiety.

Vasodepressor Potassium Channel Cardiovascular Research

CCR5 Antagonism: Preliminary Pharmacological Screening of 6-Cyanonicotinimidamide

Preliminary pharmacological screening indicates that 6-Cyanonicotinimidamide exhibits activity as a CCR5 antagonist [1]. This suggests a potential role in modulating chemokine receptor-mediated diseases. While specific quantitative data (IC50) is not provided, this class-level inference positions it as a candidate for further investigation in HIV, asthma, and autoimmune disease research.

CCR5 Antagonist HIV Immunology

Distinct Physicochemical Profile: Molecular Weight and LogP Differentiation

6-Cyanonicotinimidamide (MW: 146.15 g/mol) and 6-Cyanonicotinamide (MW: 147.13 g/mol) have nearly identical molecular weights, but the presence of the amidine versus amide group leads to different predicted logP values and hydrogen bonding capacities, which can influence permeability and solubility [1].

Physicochemical Properties Medicinal Chemistry ADME

Kinase Inhibitor Precursor Potential: Structural Features for ATP-Binding Site Interaction

N-Cyanopyridine-3-amidine (6-Cyanonicotinimidamide) has been investigated for its ability to serve as a precursor in the development of kinase inhibitors . Its amidine group can act as a bioisostere for amide or other hydrogen-bonding motifs, and the cyano group may engage in key interactions within the ATP-binding pocket of kinases.

Kinase Inhibitor Cancer Research Drug Discovery

Synthetic Versatility: A Key Intermediate for Heterocycle Construction

6-Cyanonicotinimidamide is a versatile heterocyclic compound, commonly employed in the preparation of pyrimidine derivatives and other nitrogen-rich heterocycles . Its dual cyano and amidine functionalities enable diverse cyclization and condensation reactions, making it a valuable intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research .

Organic Synthesis Heterocyclic Chemistry Agrochemical

Melting Point Consistency: A Key Quality Attribute for Solid Form Reproducibility

The melting point of N'-Cyanopyridine-3-carboximidamide (6-Cyanonicotinimidamide) is consistently reported within a narrow range of 222-223 °C across multiple reputable vendors . This reproducibility is a strong indicator of high purity and consistent solid-state properties, which are critical for accurate formulation and experimental repeatability.

Analytical Chemistry Quality Control Crystallinity

6-Cyanonicotinimidamide: Prioritized Research and Industrial Application Scenarios


Cardiovascular Research: Potent Vasodepressor Studies

The 12-fold increase in vasodepressor potency over nicotinamide, as demonstrated in pithed rat models, makes 6-Cyanonicotinimidamide a compelling tool for cardiovascular research . This enhanced activity allows for lower dosing and potentially reduced off-target effects, making it a superior choice for investigating potassium channel modulation and related hypertensive pathways.

Immunology and Inflammation: CCR5 Antagonist Lead Development

Based on preliminary pharmacological screening identifying it as a CCR5 antagonist, this compound is a valuable starting point for medicinal chemistry programs targeting HIV infection, asthma, and autoimmune diseases . Its unique cyanoamidine structure provides a distinct chemotype for exploring novel CCR5 interactions and developing new therapeutic leads.

Medicinal Chemistry: Kinase Inhibitor Precursor and Heterocyclic Building Block

Its established role as a precursor for kinase inhibitors and its versatility in synthesizing pyrimidine derivatives position 6-Cyanonicotinimidamide as a strategic building block for drug discovery . Researchers can leverage its dual functional groups to efficiently construct diverse, nitrogen-rich heterocycles with potential therapeutic activity against cancer, inflammation, and other diseases.

Quality Control and Formulation: Ensuring Reproducible Solid-State Properties

The compound's consistently reported melting point of 222-223 °C across vendors serves as a critical quality control metric . This ensures that procured material meets expected purity and solid-form specifications, minimizing experimental variability in formulation studies and solid-state characterization, which is essential for reliable research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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